N-[1-[3-[4-(dimethylamino)butanoylamino]phenyl]sulfonylpiperidin-4-yl]-4-[(2,4,6-trichlorobenzoyl)amino]-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FMF-04-159-R is a potent inhibitor of cyclin-dependent kinase 16 and cyclin-dependent kinase 14. It also binds to cyclin-dependent kinase 2. This compound is known for its reversible inhibition properties and is primarily used for research purposes .
Preparation Methods
The preparation of FMF-04-159-R involves several synthetic routes and reaction conditions. One common method includes the use of dimethyl sulfoxide and ethanol as solvents. The compound is synthesized through a series of reactions involving the formation of amides and sulfonamides . The industrial production methods are similar but scaled up to meet the demand for research purposes.
Chemical Reactions Analysis
FMF-04-159-R undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Scientific Research Applications
FMF-04-159-R has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of cyclin-dependent kinases.
Biology: It helps in understanding the role of cyclin-dependent kinases in cell cycle regulation.
Medicine: It is used in research to develop potential treatments for diseases involving cyclin-dependent kinases.
Industry: It is used in the development of new drugs and therapeutic agents
Mechanism of Action
FMF-04-159-R exerts its effects by inhibiting cyclin-dependent kinase 16 and cyclin-dependent kinase 14. It binds to the active site of these kinases, preventing their interaction with substrates. This inhibition disrupts the cell cycle and affects various cellular processes. The molecular targets include cyclin-dependent kinase 16, cyclin-dependent kinase 14, and cyclin-dependent kinase 2 .
Comparison with Similar Compounds
FMF-04-159-R is unique due to its high specificity and reversible inhibition properties. Similar compounds include:
FMF-04-159-2: A covalent inhibitor of cyclin-dependent kinase 14 with a similar selectivity profile.
AT7519: A clinical kinase inhibitor that targets cyclin-dependent kinase 16 and cyclin-dependent kinase 17.
Dinaciclib: A potent inhibitor of cyclin-dependent kinases 1, 2, 5, and 9
FMF-04-159-R stands out due to its reversible inhibition and high specificity for cyclin-dependent kinase 16 and cyclin-dependent kinase 14 .
Properties
Molecular Formula |
C28H32Cl3N7O5S |
---|---|
Molecular Weight |
685.0 g/mol |
IUPAC Name |
N-[1-[3-[4-(dimethylamino)butanoylamino]phenyl]sulfonylpiperidin-4-yl]-4-[(2,4,6-trichlorobenzoyl)amino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C28H32Cl3N7O5S/c1-37(2)10-4-7-24(39)33-19-5-3-6-20(15-19)44(42,43)38-11-8-18(9-12-38)34-28(41)26-23(16-32-36-26)35-27(40)25-21(30)13-17(29)14-22(25)31/h3,5-6,13-16,18H,4,7-12H2,1-2H3,(H,32,36)(H,33,39)(H,34,41)(H,35,40) |
InChI Key |
CPSBAEQKXVXCRQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC(=O)NC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)NC(=O)C3=C(C=NN3)NC(=O)C4=C(C=C(C=C4Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.